3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structure includes a 4-ethylphenyl group at position 3, a methyl group at position 8, and a phenyl group at position 1 (Figure 1). Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anti-inflammatory agents, kinase inhibitors, and gamma-secretase modulators .
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPHSLRVDAGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reactions with Arylglyoxals
A prominent route involves one-pot, three-component reactions using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine derivatives, and cyclic 1,3-dicarbonyl compounds. For instance, Marjani et al. demonstrated that tetrapropylammonium bromide (TPAB) in aqueous media at 80°C facilitates Knoevenagel-Michael-condensation cascades, yielding pyrazoloquinolines in 65–82% yields. Adapting this protocol, 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline could be synthesized by substituting:
- Arylglyoxal : 4-Ethylphenylglyoxal to introduce the 3-(4-ethylphenyl) moiety.
- Pyrazol-5-amine : 3-Methyl-1-phenyl-1H-pyrazol-5-amine to furnish the 1-phenyl and 8-methyl groups.
- Cyclic 1,3-dicarbonyl : Dimedone or analogous reagents to direct regioselective cyclization.
Key Reaction Parameters (Table 1):
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TPAB (20 mol%) | H₂O | 80 | 78 |
| 2 | None | H₂O | 80 | <10 |
This method’s efficiency stems from TPAB’s dual role as a phase-transfer catalyst and base, enabling dearomatization and oxidation steps critical for pyrazolo[4,3-c]quinoline formation.
Friedländer Condensation Approaches
o-Aminocarbonyl Derivatives and Pyrazolone Coupling
The Friedländer condensation, classically employed for quinoline synthesis, has been adapted for pyrazoloquinolines. Paczkowski et al. reported that reacting o-aminobenzaldehyde derivatives with 3-methyl-1-phenylpyrazol-5-one under acidic conditions yields pyrazolo[3,4-b]quinolines. To target the [4,3-c] isomer, strategic substitution is required:
- o-Aminoacetophenone : 8-Methyl-o-aminoacetophenone introduces the 8-methyl group.
- Pyrazolone : 3-(4-Ethylphenyl)-1-phenylpyrazol-5-one provides the 3-aryl and 1-phenyl substituents.
Optimized Conditions :
This method’s limitation lies in the limited commercial availability of substituted o-aminocarbonyl precursors, necessitating custom synthesis.
[5+1] Cyclization of Pyrazole-Arylamines
Dong et al. developed a [5+1] annulation strategy using (1H-pyrazol-5-yl)anilines and alcohols/amines. For the target compound:
- Pyrazole-arylamine : 5-Amino-3-(4-ethylphenyl)-1-phenyl-1H-pyrazole ensures the 3-(4-ethylphenyl) and 1-phenyl groups.
- Alcohol : Methanol or ethanol serves as the methyl source for the 8-position.
Reaction Mechanism :
- Oxidative Cyclization : The alcohol undergoes oxidation to formaldehyde, which methylates the quinoline’s 8-position.
- Annulation : Intramolecular C–N bond formation closes the pyrazolo[4,3-c]quinoline ring.
Performance Metrics :
Post-Functionalization of Halogenated Intermediates
Suzuki-Miyaura Coupling
A modular approach involves synthesizing a halogenated pyrazoloquinoline core followed by cross-coupling. For example:
- Core Synthesis : 8-Bromo-1-phenyl-1H-pyrazolo[4,3-c]quinoline is prepared via MCRs.
- Coupling : Suzuki reaction with 4-ethylphenylboronic acid introduces the 3-(4-ethylphenyl) group.
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Yield : 70–75%.
Comparative Analysis of Methodologies
Table 2: Efficiency and Limitations of Key Methods
| Method | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Three-Component (TPAB) | 78 | High | Moderate |
| Friedländer Condensation | 55 | Moderate | High |
| [5+1] Cyclization | 60 | Low | Low |
| Suzuki Coupling | 73 | High | High |
The three-component and Suzuki methods offer superior scalability, whereas Friedländer condensation ensures better regiocontrol for the quinoline ring.
Chemical Reactions Analysis
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents like halogens or nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and organoboron reagents.
Scientific Research Applications
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects . The compound’s ability to interact with DNA and RNA also contributes to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogs and their properties are summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]quinolines
*Calculated based on molecular formula C23H16BrN3 ().
Key Observations:
- Anti-inflammatory Derivatives (2i, 2m): Amino and hydroxyl/benzoyl groups at positions 3 and 4 correlate with potent NO inhibition (IC50 submicromolar) via iNOS/COX-2 suppression .
- Gamma-Secretase Inhibitors (ELND006/007) : Bulky sulfonyl and cyclopropyl groups at position 5 confer metabolic stability and Aβ selectivity, highlighting the role of electron-withdrawing substituents in enzyme targeting .
Pharmacological Potential and Limitations
- Target Compound: The ethyl and methyl groups suggest applications in CNS disorders (due to increased lipophilicity), but biological data are lacking.
- Comparative Disadvantages: Unlike 2i/2m, the absence of amino or hydroxyl groups likely reduces anti-inflammatory efficacy. Conversely, its simplicity may offer synthetic advantages over ELND006’s complex structure.
Biological Activity
The compound 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is part of the pyrazoloquinoline family, which has garnered interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated a potent inhibition of NO production, implicating its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
2. Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been investigated extensively. Notably, these compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .
3. Cytochrome P450 Interaction
Another aspect of the biological activity of this compound is its interaction with cytochrome P450 enzymes. Studies have shown that certain derivatives exhibit low inhibitory activity towards a panel of cytochrome P450 isoforms, suggesting a favorable pharmacokinetic profile with reduced potential for drug-drug interactions .
Case Study 1: Anti-inflammatory Effects
In a controlled study, various pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. The compound 2a showed an IC50 value of 0.39 µM but also exhibited significant cytotoxicity at higher concentrations. This highlights the need for structural optimization to enhance therapeutic efficacy while minimizing toxicity .
Case Study 2: Anticancer Evaluation
A series of pyrazolo[4,3-c]quinoline derivatives were evaluated for their anticancer properties against human cancer cell lines. The results indicated that modifications in substituents significantly influenced their activity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anticancer effects compared to their counterparts with less favorable substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
